5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]-
Overview
Description
5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]- is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]- typically involves the introduction of the amino group at the 8th position of the quinoline ring. One common method includes the reaction of 5,6-quinolinediol with 4-amino-1-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring, potentially altering its biological activity.
Substitution: The amino group at the 8th position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its therapeutic potential in treating diseases like malaria and leishmaniasis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]- involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens. The exact pathways and targets can vary depending on the specific application and organism being studied .
Comparison with Similar Compounds
Similar Compounds
8-Quinolinamines: These compounds share a similar quinoline backbone and have been studied for their broad-spectrum anti-infective properties.
Primaquine and Tafenoquine: Both are 8-aminoquinolines used as antimalarial drugs, effective against liver stages of Plasmodium infections.
Uniqueness
5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]- stands out due to its specific substitution pattern, which may confer unique biological activities and therapeutic potential compared to other quinoline derivatives .
Properties
IUPAC Name |
8-(5-aminopentan-2-ylamino)quinoline-5,6-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9(4-2-6-15)17-11-8-12(18)14(19)10-5-3-7-16-13(10)11/h3,5,7-9,17-19H,2,4,6,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJYZSVQMSPCFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007490 | |
Record name | 8-[(5-Aminopentan-2-yl)amino]-6-hydroxyquinolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87321-06-0 | |
Record name | 5-Hydroxy-6-desmethylprimaquine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087321060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-[(5-Aminopentan-2-yl)amino]-6-hydroxyquinolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301007490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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